(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid
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Overview
Description
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a chloroacetyl group, and a tetrahydroindole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the chloroacetyl group, and the construction of the tetrahydroindole carboxylic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques such as microwave-assisted synthesis or enzymatic catalysis may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create diverse analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid is studied for its potential biological activities. It may act as an enzyme inhibitor or receptor ligand, making it valuable for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-bromoacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid
- (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-fluoroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid
Uniqueness
The uniqueness of (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indole-3-carboxylic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17ClN2O5 |
---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C21H17ClN2O5/c22-9-18(25)24-15(21(26)27)8-13-12-3-1-2-4-14(12)23-19(13)20(24)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10H2,(H,26,27)/t15-,20-/m1/s1 |
InChI Key |
QVBMZPPLZDFVMO-FOIQADDNSA-N |
Isomeric SMILES |
C1[C@@H](N([C@@H](C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
Canonical SMILES |
C1C(N(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)CCl)C(=O)O |
Origin of Product |
United States |
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